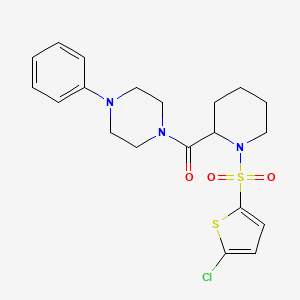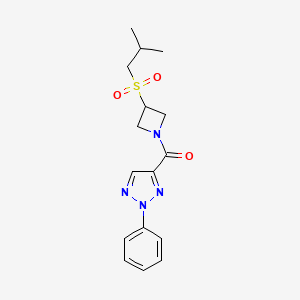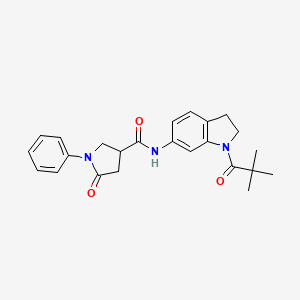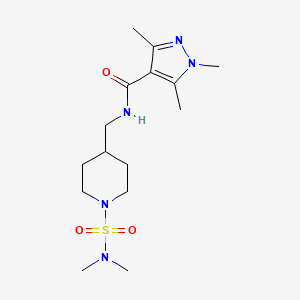![molecular formula C21H25N3O4S B2510566 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428350-13-3](/img/structure/B2510566.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a structural feature found in some biologically active molecules. It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the nitrogen and sulfur atoms. These features could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide, also known as N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide.
Pharmacological Research
This compound has shown potential in pharmacological research due to its structural components, which are known to interact with various biological targets. The 2,3-dihydro-1,4-benzodioxin moiety is often found in molecules with significant biological activities, such as antihypertensive and antidepressant agents . The thiophen-2-yl group is also notable for its presence in various pharmacologically active compounds, contributing to the compound’s potential as a therapeutic agent.
Neuropharmacology
In neuropharmacology, this compound could be explored for its effects on the central nervous system. The piperidine ring is a common feature in many neuroactive drugs, including antipsychotics and antidepressants . Research could focus on its potential as a modulator of neurotransmitter systems, possibly targeting receptors such as serotonin or dopamine receptors.
Anticonvulsant Activity
Studies have indicated that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit anticonvulsant properties . This suggests that the compound could be investigated for its potential to prevent or reduce the severity of epileptic seizures. The presence of the piperidine and thiophene groups may enhance its efficacy in this regard.
Anticancer Research
The compound’s unique structure makes it a candidate for anticancer research. The benzodioxin core has been associated with cytotoxic activities against various cancer cell lines . Researchers could explore its ability to inhibit cancer cell proliferation, induce apoptosis, or interfere with cancer cell signaling pathways.
Antimicrobial Applications
Given the structural similarities to other antimicrobial agents, this compound could be studied for its potential to combat bacterial and fungal infections. The thiophene group, in particular, is known for its antimicrobial properties . Research could focus on its efficacy against resistant strains of bacteria and fungi.
Enzyme Inhibition
The compound may serve as a potent enzyme inhibitor. The benzodioxin and piperidine moieties are often found in molecules that inhibit enzymes such as proteases and kinases . This could be particularly useful in developing treatments for diseases where enzyme dysregulation is a factor, such as cancer or inflammatory diseases.
Chemical Biology
In chemical biology, this compound could be used as a probe to study biological processes. Its ability to interact with various biological targets makes it a valuable tool for elucidating the mechanisms of action of different proteins and enzymes . This could lead to the discovery of new therapeutic targets.
Material Science
Beyond biological applications, the compound’s unique chemical structure could be explored in material science. The benzodioxin and thiophene groups are known for their electronic properties, which could be useful in the development of organic electronic materials, such as organic semiconductors or conductive polymers .
These diverse applications highlight the compound’s potential in various fields of scientific research. Each application area offers unique opportunities for further exploration and development.
Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B Synthesis and Anticonvulsant Activity of Amino Amides and Amino Esters Based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic Acid
Eigenschaften
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-20(21(26)23-16-3-4-17-18(14-16)28-12-11-27-17)22-7-10-24-8-5-15(6-9-24)19-2-1-13-29-19/h1-4,13-15H,5-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZATFVOTZDXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510485.png)
![2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2510486.png)
![7-(4-fluorophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2510488.png)





![4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2510499.png)
![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510500.png)


